molecular formula C13H16N2O3 B103878 (S)-1,4-Benzodioxan-2-carboxypiperazine CAS No. 401941-54-6

(S)-1,4-Benzodioxan-2-carboxypiperazine

Cat. No.: B103878
CAS No.: 401941-54-6
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,4-Benzodioxan-2-carboxypiperazine, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic and Chemical Synthesis

  • (S)-1,4-Benzodioxan-2-carboxypiperazine is a key intermediate in synthesizing the (S)-enantiomer of doxazosin, an antihypertensive drug. Researchers have developed practical chemical and enzymatic technologies for its synthesis. These include enzymatic resolution with esterase and direct resolution with d-tartaric acid, leading to an efficient process with high yield and enantiomeric excess (Fang et al., 2001).

Biocatalysis in Drug Production

  • Biocatalytic methods, particularly using lipases, have been employed for the enantioselective synthesis of this compound. Lipases from bacterial sources have shown more success in resolving its ester forms, essential for the production of the more effective (S) enantiomer of doxazosin mesylate (Varma et al., 2008).

Role as a Serotonin Receptor Ligand

  • The compound has been studied as a selective ligand for 5-HT1A receptors, acting as an agonist at presynaptic sites and an antagonist at postsynaptic sites. This dual action offers potential for neurological and psychiatric applications (Millan et al., 1993).

Resolution of Enantiomers for Pharmaceutical Use

  • Research has focused on the resolution of racemic mixtures of 1,4-benzodioxan-2-carboxypiperazine, a critical step in producing enantiomerically pure compounds for pharmaceutical applications. Techniques like preferential crystallization and entrainment have been explored for this purpose (Bolchi et al., 2007).

Versatility as a Medicinal Scaffold

  • The 1,4-benzodioxane structure, integral to this compound, is a versatile scaffold in medicinal chemistry. It's employed in designing molecules with diverse bioactivities, including agonists and antagonists at various receptor types, and in the development of antitumor and antibacterial agents (Bolchi et al., 2020).

Chemoenzymatic Synthesis for Chiral Carboxylic Acids

  • The chemoenzymatic synthesis of chiral carboxylic acids, including derivatives of 1,4-benzodioxane-2-carboxylic acid, showcases the importance of this compound in the production of pharmaceuticals. These derivatives serve as building blocks for drugs whose efficacy depends on the configuration of the chiral carbon (Benz et al., 2007).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, or environmental impact. It also includes appropriate handling and disposal procedures .

Properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)[C@@H]2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351046
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401941-54-6
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,4-Benzodioxan-2-carboxypiperazine
Reactant of Route 2
Reactant of Route 2
(S)-1,4-Benzodioxan-2-carboxypiperazine
Reactant of Route 3
Reactant of Route 3
(S)-1,4-Benzodioxan-2-carboxypiperazine
Reactant of Route 4
Reactant of Route 4
(S)-1,4-Benzodioxan-2-carboxypiperazine
Reactant of Route 5
Reactant of Route 5
(S)-1,4-Benzodioxan-2-carboxypiperazine
Reactant of Route 6
(S)-1,4-Benzodioxan-2-carboxypiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.